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CID44216842

Cdc42 GTPase GDP/GTP binding Allosteric inhibition

CID44216842 (also known as Cdc42-IN-1 or KUC103479N-02) is a cell-permeable, non-competitive allosteric inhibitor of the cell division cycle 42 (Cdc42) GTPase. The compound is characterized by a molecular formula of C22H20BrN3O3S and a molecular weight of 486.38 g/mol.

Molecular Formula C22H20BrN3O3S
Molecular Weight 486.4 g/mol
CAS No. 1222513-26-9
Cat. No. B3000154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID44216842
CAS1222513-26-9
Molecular FormulaC22H20BrN3O3S
Molecular Weight486.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C22H20BrN3O3S/c1-29-19-4-2-3-16(13-19)21-14-22(15-5-7-17(23)8-6-15)26(25-21)18-9-11-20(12-10-18)30(24,27)28/h2-13,22H,14H2,1H3,(H2,24,27,28)
InChIKeyLPUYDLXQQMWRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CID44216842 (CAS 1222513-26-9): A Non-Competitive, Allosteric Cdc42 Inhibitor for Selective GTPase Research


CID44216842 (also known as Cdc42-IN-1 or KUC103479N-02) is a cell-permeable, non-competitive allosteric inhibitor of the cell division cycle 42 (Cdc42) GTPase [1]. The compound is characterized by a molecular formula of C22H20BrN3O3S and a molecular weight of 486.38 g/mol [1]. As a member of the Rho family of small GTPases, Cdc42 is a key regulator of actin cytoskeleton dynamics, cell polarity, and migration. CID44216842 was developed as a molecular probe to dissect Cdc42-specific functions and is distinguished from other Cdc42 modulators by its unique allosteric binding mechanism and its established selectivity profile against the closely related Rho-family GTPases Rac and Rho [2].

Why Generic Cdc42 Inhibitor Substitution is Unreliable for Research Requiring CID44216842


The assumption that any Cdc42 inhibitor can be used interchangeably is invalid due to significant differences in their potency, mechanism of action, and, most critically, their selectivity profiles. Cdc42 belongs to the Rho GTPase family, which includes closely related proteins like Rac1 and RhoA, all of which share high sequence homology in their GTP-binding domains [1]. Substituting CID44216842 with a less selective inhibitor can lead to off-target effects that confound experimental results [2]. Furthermore, the specific binding mode (e.g., allosteric vs. orthosteric) can influence the inhibitor's ability to block downstream signaling pathways in a cellular context. Therefore, selecting the correct molecular probe is not a matter of brand preference but a prerequisite for generating interpretable and reproducible data.

Quantitative Differentiation of CID44216842: A Head-to-Head Evidence Guide for Procurement


Superior Cdc42 Potency in GDP Binding Assays Relative to ML141

CID44216842 demonstrates a 1.6-fold higher potency for inhibiting GDP binding to wild-type Cdc42 compared to the widely used alternative inhibitor ML141. This differentiation is critical for assays where the GDP-bound (inactive) state of Cdc42 is being probed [1]. In contrast, the comparator ML141 shows an EC50 of 2.1 µM for inhibiting GTP binding .

Cdc42 GTPase GDP/GTP binding Allosteric inhibition

Enhanced Potency for Inhibiting the Constitutively Active Cdc42Q61L Oncogenic Mutant

CID44216842 potently inhibits both wild-type and the constitutively active Cdc42Q61L mutant [1]. Its EC50 for the Q61L mutant is 1.2 µM in a GTP binding assay, demonstrating that it can effectively target a common oncogenic variant. This is a key differentiator, as not all Cdc42 inhibitors maintain potency against this hyperactive mutant .

Cdc42Q61L mutant Oncogenic signaling GTPase inhibitor

Validated Selectivity Over Closely Related Rho GTPases Rac and Rho

A critical requirement for any chemical probe is a well-defined selectivity profile. CID44216842 has been rigorously characterized as a Cdc42-selective inhibitor, with an IC50 of > 50 µM against the closely related Rho-family members Rac1 and RhoA in GTP binding assays [1]. This provides a clear window (at least 40-fold selectivity over Rac1/RhoA) for probing Cdc42-specific functions.

Selectivity profiling Rho GTPase family Off-target effects

Functional Inhibition of Cdc42-Mediated Cell Migration in MDA-MB-231 Cells

CID44216842 demonstrates robust, functional inhibition of Cdc42-driven cellular processes. In a transwell migration assay using highly invasive MDA-MB-231 breast cancer cells, CID44216842 inhibited cell migration with an IC50 of 5.8 µM [1]. At a concentration of 10 µM, it reduced cell migration by 72%.

Cell migration Cancer metastasis MDA-MB-231

Inhibition of Cdc42-Induced Actin Polymerization and Filopodia Formation

A hallmark of Cdc42 activation is the formation of filopodia, driven by actin polymerization. CID44216842 potently inhibits this downstream effect. At a concentration of 10 µM, it reduces Cdc42-mediated actin polymerization by 78% in vitro [1]. In a cellular context, 8 µM CID44216842 decreased Cdc42-induced filopodia formation in HeLa cells by 80% [1].

Actin cytoskeleton Filopodia Cell morphology

Defined Application Scenarios for CID44216842 in Cdc42 Research


Probing the Specific Role of Cdc42 in Cancer Cell Motility and Invasion

Use CID44216842 in transwell migration and Matrigel invasion assays (e.g., with MDA-MB-231 cells) to quantitatively dissect the contribution of Cdc42 to metastatic phenotypes [1]. The established IC50 of 5.8 µM for migration inhibition provides a reliable working concentration to achieve functional knockdown of Cdc42 activity without confounding effects on related GTPases like Rac1 or RhoA [2].

Investigating Cdc42-Specific Actin Cytoskeleton Dynamics and Filopodia Formation

Employ CID44216842 in immunofluorescence microscopy studies of F-actin to observe and quantify changes in filopodia formation and cell morphology [1]. The compound's proven ability to reduce filopodia by 80% at 8 µM in HeLa cells makes it a robust tool for validating Cdc42-dependent morphological changes in response to various stimuli or genetic manipulations [1].

Validating Cdc42 as a Target in Models of Oncogenic Signaling (Cdc42Q61L)

Utilize CID44216842 in cell lines or systems expressing the constitutively active Cdc42Q61L mutant [1]. The compound's retained potency against this mutant (EC50 = 1.2 µM) makes it particularly suitable for validating Cdc42 dependency in cancer models driven by hyperactive Cdc42 signaling, where other inhibitors may show a significant loss of potency [1].

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